![molecular formula C10H13NO B1392572 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 58960-12-6](/img/structure/B1392572.png)
2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C10H13NO . It is a type of benzoxazine, a class of compounds that possess various biological activities .
Synthesis Analysis
The synthesis of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine involves the use of 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines . Another method involves Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization .Molecular Structure Analysis
The molecular structure of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is characterized by a benzoxazine core with two methyl groups attached . The InChI code for this compound is1S/C10H13NO/c1-7-3-4-9-10(5-7)12-8(2)6-11-9/h3-5,8,11H,6H2,1-2H3
. Physical And Chemical Properties Analysis
The molecular weight of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is 163.22 . It has a boiling point of 323.5±41.0 °C and a density of 1.057±0.06 g/cm3 at 20 °C and 760 Torr .Scientific Research Applications
Pharmaceutical Intermediate
“2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine” is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds.
Bioactive Thiazine and Benzothiazine Derivatives
Many thiazine derivatives, including “2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine”, are biologically active and play an important role in the treatment of various diseases . They show promising results of varying degrees, where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer agents .
Green Synthesis Methods
“2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine” can be synthesized through green synthesis methods . These methods are environmentally friendly and sustainable, making them preferable for large-scale industrial applications.
Anti-Proliferative Evaluation
“2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine” and its derivatives can be used in anti-proliferative evaluations . These evaluations are crucial in cancer research, as they help determine the effectiveness of potential anticancer drugs.
Heterocycle Substitution
The effect of heterocycle substitution is another direction to explore with "2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine" . This could lead to the development of new compounds with unique properties and applications.
Building Blocks of Synthetic Relevance
“2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine” can be used as a building block in synthetic chemistry . It can be used to synthesize structurally diverse compounds, expanding the range of possible applications.
Mechanism of Action
Target of Action
The primary targets of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine are pancreatic β-cell KATP channels and vascular smooth muscle cells . The compound acts as an inhibitor of insulin release and a relaxant of vascular smooth muscle .
Mode of Action
2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine interacts with its targets by opening the pancreatic β-cell KATP channels . It is less active as an inhibitor of glucose-induced insulin release compared to its chroman counterparts . On vascular smooth muscle cells, it mainly behaves as a calcium entry blocker .
Biochemical Pathways
The compound affects the biochemical pathways related to insulin release and muscle relaxation . By opening the KATP channels, it inhibits the release of insulin from pancreatic β-cells . In vascular smooth muscle cells, it blocks the entry of calcium, leading to muscle relaxation .
Result of Action
The molecular and cellular effects of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine’s action include the inhibition of insulin release from pancreatic β-cells and the relaxation of vascular smooth muscle cells . These effects are due to its interaction with the KATP channels and its role as a calcium entry blocker .
Action Environment
The action, efficacy, and stability of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine can be influenced by various environmental factors. For instance, the compound’s myorelaxant activity was characterized on rat aortic rings precontracted by 30 mM KCl in the presence of glibenclamide (10 μM) or precontracted by 80 mM extracellular KCl . This suggests that the compound’s action can be influenced by the concentration of extracellular potassium ions .
properties
IUPAC Name |
2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-3-4-9-10(5-7)12-8(2)6-11-9/h3-5,8,11H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQVNUTYQGTWSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(O1)C=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264455 | |
Record name | 3,4-Dihydro-2,7-dimethyl-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401264455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine | |
CAS RN |
58960-12-6 | |
Record name | 3,4-Dihydro-2,7-dimethyl-2H-1,4-benzoxazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58960-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-2,7-dimethyl-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401264455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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